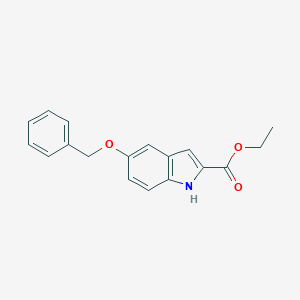

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30931. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 5-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-21-18(20)17-11-14-10-15(8-9-16(14)19-17)22-12-13-6-4-3-5-7-13/h3-11,19H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIFXYFKVKDOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190538 | |

| Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37033-95-7 | |

| Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37033-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37033-95-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(Benzyloxy)-2-carbethoxyindole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8E35U2DWT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a vital heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its indole core, functionalized with a benzyloxy group at the 5-position and an ethyl ester at the 2-position, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This compound serves as a crucial precursor for various pharmacologically active agents, including those with potential anti-cancer and anti-inflammatory properties.[1] Its stability and reactivity profile are well-suited for constructing more elaborate molecular architectures, making it a compound of significant interest in drug discovery and natural product synthesis.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

General Information

| Property | Value |

| CAS Number | 37033-95-7[2] |

| Molecular Formula | C₁₈H₁₇NO₃[2] |

| Molecular Weight | 295.34 g/mol [1] |

| IUPAC Name | This compound[2] |

| Synonyms | 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid ethyl ester, 5-Benzyloxyindole-2-carboxylic acid ethyl ester, 5-Benzyloxy-2-carbethoxyindole[3] |

Physical Properties

| Property | Value | Source |

| Melting Point | 160-165 °C | --INVALID-LINK-- |

| Boiling Point | 481.4 ± 30.0 °C (Predicted) | --INVALID-LINK-- |

| Appearance | White to cream or pale pink/yellow to orange/brown crystals or powder | --INVALID-LINK--[4] |

| logP (Octanol/Water) | 3.442 (Calculated) | --INVALID-LINK-- |

| Water Solubility | log₁₀WS = -5.39 (mol/L) (Calculated) | --INVALID-LINK-- |

| Storage Conditions | Store at 0-8°C, sealed in a dry, dark place | --INVALID-LINK--[1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

| Spectrum Type | Data Highlights and Availability |

| ¹H NMR | Data is available from commercial suppliers.[5] |

| ¹³C NMR | Data is available from commercial suppliers.[5] A spectrum for the related 3-methyl derivative is publicly available.[6] |

| Mass Spectrometry | An electron ionization (EI) mass spectrum is available in the NIST WebBook.[7] |

| Infrared (IR) | A gas-phase IR spectrum is available in the NIST WebBook, showing characteristic absorptions for N-H, C=O (ester), and aromatic C-H and C=C bonds.[7] |

| HPLC / LC-MS / UPLC | Purity is typically assayed by HPLC (≥96.0%).[4] Full documentation including these techniques is often available from suppliers.[5] |

Synthesis and Reactivity

This compound is commonly synthesized via classical indole formation reactions, such as the Reissert or Fischer indole synthesis. The Reissert synthesis is particularly suitable.

Reissert Indole Synthesis Pathway

The Reissert indole synthesis involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form the indole ring.[8][9] For this compound, the synthesis would logically start from 4-(benzyloxy)-2-nitrotoluene.

Experimental Protocols

While specific literature protocols for this exact molecule are proprietary or embedded in broader synthetic schemes, a representative procedure can be detailed based on the well-established Reissert indole synthesis.[8]

Representative Synthesis Protocol (Reissert Method)

Objective: To synthesize this compound from 4-(benzyloxy)-2-nitrotoluene.

Step 1: Condensation to form Ethyl 3-(4-benzyloxy-2-nitrophenyl)-2-oxopropanoate

-

In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, prepare a solution of potassium ethoxide by dissolving freshly cut potassium metal in absolute ethanol and anhydrous ether.

-

Cool the solution to room temperature and add diethyl oxalate with stirring.

-

After 10 minutes, add a solution of 4-(benzyloxy)-2-nitrotoluene in anhydrous ether.

-

Allow the mixture to stand for at least 24 hours. The intermediate potassium salt of the pyruvate will precipitate.

-

Isolate the precipitate by filtration and wash with anhydrous ether.

Step 2: Reductive Cyclization to this compound

-

Dissolve the intermediate salt from Step 1 in glacial acetic acid in a hydrogenation bottle.

-

Add a catalytic amount of Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C).

-

Place the vessel in a Parr low-pressure hydrogenation apparatus and flush several times with hydrogen gas.

-

Shake the mixture under a hydrogen atmosphere (e.g., 30-50 psi) until hydrogen uptake ceases.

-

Filter the reaction mixture to remove the catalyst, washing the catalyst with glacial acetic acid.

-

Pour the filtrate into a beaker of cold water, which will cause the product to precipitate.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

-

Purity should be assessed by HPLC and the structure confirmed by NMR and mass spectrometry.

General Experimental Workflow

The overall process from synthesis to a purified final product follows a standard laboratory workflow.

Applications in Drug Development

This compound is not typically an end-product but a key intermediate. Its value lies in the ability to further modify its structure. The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide couplings or other transformations. The benzyloxy group at the C5 position is a stable protecting group for the phenol, which can be deprotected via hydrogenolysis to reveal a 5-hydroxyindole, a common pharmacophore.

This intermediate is a reactant for preparing:

-

Indoleamine 2,3-dioxygenase (IDO) inhibitors: IDO is a key enzyme in tryptophan metabolism and is a target in cancer immunotherapy.

-

Histamine H3 receptor inverse agonists: These have potential applications in treating cognitive disorders, obesity, and insomnia.

-

PPAR-γ binding agents: These agents are being investigated for the treatment of metabolic disorders like type 2 diabetes and osteoporosis.

-

Nonpeptide glycoprotein IIB/IIIA inhibitors: These are important for preventing platelet aggregation in thrombotic disorders.

The involvement of its derivatives in modulating these pathways underscores the strategic importance of this compound in the synthesis of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS 37033-95-7 [matrix-fine-chemicals.com]

- 3. Ethyl 5-benzyloxyindole-2-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 37033-95-7|this compound|BLD Pharm [bldpharm.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Ethyl 5-benzyloxyindole-2-carboxylate [webbook.nist.gov]

- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate (CAS: 37033-95-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. Its unique structural features, combining a protected hydroxyl group on the indole ring with a reactive carboxylate ester, make it an ideal starting material for the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and its application in the synthesis of key drug candidates, including inhibitors of indoleamine 2,3-dioxygenase (IDO1), histamine H3 receptor inverse agonists, peroxisome proliferator-activated receptor-gamma (PPAR-γ) binding agents, and nonpeptide glycoprotein IIb/IIIa inhibitors. Experimental protocols and relevant signaling pathways are detailed to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is an off-white to light brown solid.[1] Its core structure consists of an indole ring system, which is a common motif in many biologically active natural products and synthetic drugs. The benzyloxy group at the 5-position serves as a protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps to yield the corresponding 5-hydroxyindole derivative. The ethyl carboxylate group at the 2-position provides a handle for various chemical transformations, such as hydrolysis, amidation, or reduction.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 37033-95-7 | [1][2] |

| Molecular Formula | C₁₈H₁₇NO₃ | [1][2] |

| Molecular Weight | 295.33 g/mol | [1][2] |

| Appearance | Off-white to light brown solid/powder | [3] |

| Melting Point | 163 °C | [2][3] |

| Boiling Point | 481.4 ± 30.0 °C (Predicted) | [3] |

| Density | 1.225 ± 0.06 g/cm³ (Predicted) | [3] |

| SMILES | CCOC(=O)c1cc2cc(OCc3ccccc3)ccc2[nH]1 | [4] |

| InChI | InChI=1S/C18H17NO3/c1-2-21-18(20)17-11-14-10-15(8-9-16(14)19-17)22-12-13-6-4-3-5-7-13/h3-11,19H,2,12H2,1H3 | [5] |

| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | [3] |

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Summary of Spectral Data

| Technique | Key Features and Assignments |

| ¹H NMR | The proton NMR spectrum typically shows signals for the ethyl group (a triplet and a quartet), aromatic protons of the indole and benzyl rings, and the N-H proton of the indole. |

| ¹³C NMR | The carbon NMR spectrum displays resonances for the carbonyl carbon of the ester, the carbons of the indole and benzyl aromatic rings, the methylene carbon of the benzyloxy group, and the carbons of the ethyl group. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.[1] |

Note: Specific peak assignments can vary depending on the solvent and instrument used. Researchers should refer to spectral databases or acquire their own data for precise analysis.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.

Representative Experimental Protocol: Fischer Indole Synthesis

This protocol describes a general procedure for the synthesis of this compound from 4-(benzyloxy)phenylhydrazine hydrochloride and ethyl pyruvate.

Materials:

-

4-(Benzyloxy)phenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

A catalytic amount of a Lewis acid (e.g., Aluminium chloride) or Brønsted acid (e.g., sulfuric acid)[6]

Procedure:

-

Suspend 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 equivalent) and ethyl pyruvate (1.0 equivalent) in ethanol.[6]

-

Add a catalytic amount of the chosen acid catalyst.

-

Reflux the reaction mixture for several hours (typically 12 hours), monitoring the progress by thin-layer chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.[6]

-

If precipitation occurs, filter the solid product, wash it with cold ethanol, and then with water.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

The following workflow illustrates the key steps in a typical Fischer indole synthesis.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of several classes of therapeutic agents.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[7] Its overexpression in many tumors leads to an immunosuppressive microenvironment. Inhibitors of IDO1 are therefore being actively investigated as cancer immunotherapies. This compound can be converted to various IDO1 inhibitors. For example, it can be a precursor to indolyl ethanones which show IDO1 inhibitory activity.

IDO1 Signaling Pathway: IDO1 activation leads to tryptophan depletion and the production of kynurenine, which activates the Aryl Hydrocarbon Receptor (AhR). This cascade suppresses T-cell proliferation and promotes the generation of regulatory T-cells (Tregs), thus dampening the anti-tumor immune response.

Histamine H3 Receptor Inverse Agonists

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[8] Inverse agonists of the H3 receptor can enhance neurotransmitter release and are being investigated for the treatment of cognitive disorders and sleep-wake cycle disturbances. The indole-2-carboxylate scaffold can be elaborated to produce potent H3 receptor inverse agonists.

Histamine H3 Receptor Signaling Pathway: The H3 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[9] Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neurotransmitter release.

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Binding Agents

PPAR-γ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. Agonists of PPAR-γ, such as the thiazolidinediones, are used to treat type 2 diabetes. The indole-2-carboxylic acid moiety derived from the title compound can serve as a scaffold for novel PPAR-γ modulators.

PPAR-γ Signaling Pathway: Upon ligand binding, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription of genes involved in metabolic regulation.

Nonpeptide Glycoprotein IIb/IIIa Inhibitors

Glycoprotein IIb/IIIa is a receptor on the surface of platelets that is crucial for platelet aggregation. Inhibitors of this receptor are used as antiplatelet agents to prevent thrombosis in cardiovascular diseases. The indole scaffold derived from this compound has been utilized in the design of nonpeptide inhibitors of this receptor.

Glycoprotein IIb/IIIa Signaling Pathway: Platelet activation leads to a conformational change in the Glycoprotein IIb/IIIa receptor ("inside-out" signaling), increasing its affinity for fibrinogen. Fibrinogen then cross-links adjacent platelets, leading to aggregation. Binding of fibrinogen also triggers "outside-in" signaling, further promoting platelet activation.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound in a cool, dry, and dark place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups allow for the efficient construction of complex molecules targeting a range of important biological pathways. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating further research and innovation in the development of novel therapeutics.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 5-benzyloxyindole-2-carboxylate [webbook.nist.gov]

- 6. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 7. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 9. G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological relevance of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Core Molecular Data

This compound is an indole derivative characterized by a benzyloxy group at the 5-position and an ethyl carboxylate group at the 2-position of the indole ring.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₇NO₃ | [1][2][3] |

| Molecular Weight | 295.34 g/mol | [1][3] |

| CAS Number | 37033-95-7 | [1][2][3] |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | 161-165 °C | [5] |

| Boiling Point | 481.4 ± 30.0 °C (Predicted) | |

| Solubility | Not explicitly found | |

| Storage Conditions | 0-8 °C, Keep in dark place, Sealed in dry | [1][3] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| SMILES | CCOC(=O)c1cc2cc(OCc3ccccc3)ccc2[nH]1 | [4] |

| InChI | InChI=1S/C18H17NO3/c1-2-21-18(20)17-11-14-10-15(8-9-16(14)19-17)22-12-13-6-4-3-5-7-13/h3-11,19H,2,12H2,1H3 | [2] |

| InChIKey | DCIFXYFKVKDOLL-UHFFFAOYSA-N | [2] |

Synthesis Protocols

While a specific, detailed, step-by-step published synthesis protocol for this compound was not found in the public domain literature searches, its structure lends itself to common indole synthesis methodologies. The most probable synthetic routes would involve variations of the Fischer, Reissert, or Larock indole syntheses. Below is a generalized workflow based on the Reissert indole synthesis, a common method for preparing indole-2-carboxylic acids and their esters.

Generalized Reissert Indole Synthesis Workflow

The Reissert indole synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[6][7] For the synthesis of the title compound, a plausible precursor would be 4-(benzyloxy)-2-nitrotoluene.

Experimental Details (Hypothetical Protocol based on similar syntheses):

-

Condensation: 4-(Benzyloxy)-2-nitrotoluene would be reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide in an anhydrous solvent such as ethanol. This reaction forms the corresponding ethyl o-nitrophenylpyruvate derivative.

-

Reductive Cyclization: The intermediate pyruvate is then subjected to reductive cyclization. This is typically achieved using reducing agents like zinc dust in acetic acid or through catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[1] This step reduces the nitro group to an amine, which then undergoes intramolecular cyclization and dehydration to form the indole ring.

-

Purification: The final product, this compound, would be purified from the reaction mixture using standard techniques such as crystallization or column chromatography.

Spectroscopic Data Analysis

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons and carbons of this compound are summarized in the table below.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Indole NH | ~9.0-10.0 | br s | H-1 |

| Aromatic CH (indole ring) | ~7.0-7.5 | m | H-3, H-4, H-6, H-7 |

| Aromatic CH (benzyl group) | ~7.2-7.5 | m | Phenyl protons |

| Methylene (-OCH₂Ph) | ~5.1 | s | Benzylic protons |

| Methylene (-OCH₂CH₃) | ~4.3 | q | Ethyl ester protons |

| Methyl (-OCH₂CH₃) | ~1.3 | t | Ethyl ester protons |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl (C=O) | ~162 | C=O of ester |

| Aromatic/Indole C | ~100-155 | C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a, Phenyl carbons |

| Methylene (-OCH₂Ph) | ~70 | Benzylic carbon |

| Methylene (-OCH₂CH₃) | ~61 | Ethyl ester carbon |

| Methyl (-OCH₂CH₃) | ~14 | Ethyl ester carbon |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak [M]⁺ at m/z 295. The fragmentation pattern would be characteristic of the indole and benzyl ether moieties.

Expected Fragmentation Pattern:

-

Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺

-

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

-

Cleavage of the benzyl group: A prominent peak at m/z 91 corresponding to the tropylium ion [C₇H₇]⁺.

-

Loss of the benzyloxy group (-OCH₂Ph): [M - 107]⁺

Infrared (IR) Spectroscopy

The FTIR spectrum would display characteristic absorption bands for the functional groups present in the molecule.[8]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (indole) | ~3300-3400 | Stretching |

| C-H (aromatic) | ~3000-3100 | Stretching |

| C-H (aliphatic) | ~2850-3000 | Stretching |

| C=O (ester) | ~1700-1720 | Stretching |

| C=C (aromatic) | ~1450-1600 | Stretching |

| C-O (ether and ester) | ~1000-1300 | Stretching |

Biological Activity and Signaling Pathways

This compound serves as a versatile building block in the synthesis of a wide range of biologically active indole derivatives.[9] While specific in vitro or in vivo data for the title compound itself is not extensively published, its role as a precursor suggests its utility in developing compounds with various therapeutic applications.

Precursor for Biologically Active Molecules

This compound is a key intermediate for the synthesis of molecules targeting a variety of biological pathways, including:

-

Anti-cancer agents: Many indole derivatives exhibit anti-proliferative activity.

-

Anti-inflammatory drugs: Indole-based compounds have been explored for their anti-inflammatory properties.[9]

-

Neurological disorder treatments: The indole nucleus is a common scaffold in drugs targeting the central nervous system.

Potential Signaling Pathway Involvement

Given its use as a precursor for various pharmaceuticals, derivatives of this compound could potentially modulate a number of signaling pathways. The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase signaling pathway, a common target in cancer therapy.

This diagram illustrates how a drug derived from this compound might inhibit a kinase cascade, thereby affecting gene expression related to cell proliferation and survival. It is important to note that this is a generalized representation, and the specific targets and pathways for any given derivative would need to be determined experimentally. The versatility of the indole scaffold allows for the design of inhibitors for a wide range of enzymes and receptors.[9]

References

- 1. akjournals.com [akjournals.com]

- 2. Ethyl 5-benzyloxyindole-2-carboxylate [webbook.nist.gov]

- 3. Ethyl 5-Benzyloxyindole-2-carboxylate | 37033-95-7 | FE56792 [biosynth.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound [oakwoodchemical.com]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. ijrar.org [ijrar.org]

- 9. chemimpex.com [chemimpex.com]

Spectroscopic Profile of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in the synthesis of various indole derivatives with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Compound Information

| Compound Name | This compound |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Molecular Weight | 295.33 g/mol |

| CAS Number | 37033-95-7 |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8-9.2 | br s | 1H | N-H (indole) |

| ~7.5-7.3 | m | 5H | Ar-H (benzyl) |

| ~7.4 | d | 1H | H-4 (indole) |

| ~7.2 | d | 1H | H-7 (indole) |

| ~7.1 | s | 1H | H-3 (indole) |

| ~7.0 | dd | 1H | H-6 (indole) |

| 5.15 | s | 2H | -O-CH₂-Ph |

| 4.35 | q | 2H | -O-CH₂-CH₃ |

| 1.38 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (ester) |

| ~154 | C-5 (indole, C-O) |

| ~137 | C (ipso, benzyl) |

| ~132 | C-7a (indole) |

| ~129 | C-2 (indole) |

| ~128.5 | Ar-C (benzyl) |

| ~128 | Ar-C (benzyl) |

| ~127.5 | Ar-C (benzyl) |

| ~127 | C-3a (indole) |

| ~115 | C-6 (indole) |

| ~112 | C-4 (indole) |

| ~104 | C-7 (indole) |

| ~103 | C-3 (indole) |

| ~71 | -O-CH₂-Ph |

| ~61 | -O-CH₂-CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

IR (Infrared) Spectroscopy Data

The infrared spectrum of this compound is available through the NIST WebBook.[1] Key absorptions are expected for the N-H stretch of the indole, C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C vibrations.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H Stretch (indole) |

| ~3050 | Aromatic C-H Stretch |

| ~2980 | Aliphatic C-H Stretch |

| ~1700 | C=O Stretch (ester) |

| ~1600, ~1480 | Aromatic C=C Stretch |

| ~1250 | C-O Stretch (ester and ether) |

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry data is available for this compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[1]

| m/z | Interpretation |

| 295 | [M]⁺ (Molecular Ion) |

| 250 | [M - OCH₂CH₃]⁺ |

| 222 | [M - COOCH₂CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL). The spectrum is recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

This guide serves as a valuable resource for the scientific community, providing key spectroscopic data and methodologies for this compound. The provided information is essential for quality control, reaction monitoring, and the development of novel indole-based compounds.

References

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate physical properties (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. The document outlines its melting point and solubility characteristics, provides detailed experimental protocols for their determination, and illustrates its central role as a building block in the development of potential therapeutic agents.

Core Physical Properties

The physical characteristics of a compound are critical for its application in synthesis, formulation, and biological assays. Below is a summary of the known physical properties of this compound.

Data Presentation: Physical Properties

| Property | Value | Source(s) |

| Melting Point | 161-165 °C | [1] |

| 163 °C | [2] | |

| Appearance | Off-white to light brown solid/powder | [2] |

| Water Solubility | log10WS = -5.39 (Calculated) | [3] |

| Qualitative Solubility | Based on its chemical structure (an aromatic ester with a bulky nonpolar benzyloxy group), the compound is expected to be practically insoluble in water. It is likely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in alcohols like ethanol and methanol is expected to be limited. The compound is anticipated to be soluble in chlorinated solvents like dichloromethane and chloroform, and in ethers like diethyl ether and tetrahydrofuran (THF). Recrystallization of similar indole derivatives has been performed using mixtures of petroleum ether and diethyl ether, suggesting solubility in such nonpolar/polar ether solvent systems[4]. | N/A |

Role in Medicinal Chemistry

This compound is a versatile precursor in the synthesis of a wide range of biologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with therapeutic potential. This compound serves as a critical starting material for developing novel drugs targeting various diseases.

Visualization of Synthetic Utility

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of several classes of potential therapeutic agents.

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the melting point and solubility of a solid organic compound like this compound.

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystalline solid using a clean, dry mortar and pestle.[5]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample height should be approximately 2-3 mm.[6]

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a preliminary estimate. A fresh sample must be used for the accurate determination.[7]

-

Accurate Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a slow, controlled rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[5]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).[8]

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

This protocol provides a systematic approach to determine the solubility of a compound in various solvents, which can indicate the presence of certain functional groups and inform choices for reaction and purification solvents.

Apparatus and Reagents:

-

Small test tubes and a test tube rack

-

Spatula

-

Graduated pipette or dropper

-

Vortex mixer (optional)

-

Sample of this compound

-

A range of solvents:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents (e.g., methanol, ethanol, diethyl ether, dichloromethane, dimethyl sulfoxide)

-

Procedure:

-

Initial Test: Place approximately 10-20 mg of the solid compound into a small, dry test tube.

-

Solvent Addition: Add about 0.5 mL of the chosen solvent to the test tube.

-

Mixing: Agitate the mixture vigorously for 10-20 seconds using a vortex mixer or by flicking the test tube.

-

Observation: Observe the mixture. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles. If the solid remains, it is "insoluble." Note that some compounds may be "partially soluble."

-

Systematic Testing:

-

Begin with water. Given the nonpolar nature of the benzyloxy and indole rings, the compound is expected to be insoluble.

-

If insoluble in water, test its solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions would suggest an acidic functional group.

-

If still insoluble, test its solubility in 5% HCl. Solubility would indicate a basic functional group (like an amine).

-

Test solubility in a range of common organic solvents to establish a practical solubility profile. Start with less polar solvents (like diethyl ether) and move to more polar ones (like ethanol and DMSO).

-

-

Reporting: Report the results as soluble, partially soluble, or insoluble for each solvent tested. This qualitative data is invaluable for planning synthetic reactions, extractions, and recrystallizations.

References

- 1. This compound [oakwoodchemical.com]

- 2. ETHYL 5-BENZYLOXYINDOLE-2-CARBOXYLATE | 37033-95-7 [chemicalbook.com]

- 3. Ethyl 5-benzyloxyindole-2-carboxylate (CAS 37033-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins | MDPI [mdpi.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. youtube.com [youtube.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. byjus.com [byjus.com]

The Synthesis of Ethyl 5-(Benzyloxy)-1H-indole-2-carboxylate: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, a valuable intermediate in medicinal chemistry and organic synthesis.[1] The primary synthetic route involves a two-step process commencing with the Japp-Klingemann reaction to generate a key hydrazone intermediate, followed by the well-established Fischer indole synthesis to construct the final indole scaffold. This document details the underlying mechanisms of these transformations, provides comprehensive experimental protocols, and presents relevant chemical data.

Core Synthetic Strategy: Japp-Klingemann Reaction followed by Fischer Indole Synthesis

The formation of this compound is most effectively achieved through a sequential reaction pathway. The initial step involves the synthesis of a substituted phenylhydrazone via the Japp-Klingemann reaction. This intermediate is then cyclized under acidic conditions in the classic Fischer indole synthesis to yield the target indole derivative.[2][3]

Step 1: The Japp-Klingemann Reaction - Formation of the Hydrazone Intermediate

The Japp-Klingemann reaction is a robust method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[2] In the context of this synthesis, 4-benzyloxyaniline is the starting material for the generation of the requisite diazonium salt. This salt is then reacted with a β-keto-ester, such as diethyl ketomalonate, to produce the corresponding hydrazone.

Mechanism of the Japp-Klingemann Reaction:

-

Diazotization of 4-Benzyloxyaniline: The synthesis begins with the diazotization of 4-benzyloxyaniline. This is typically achieved by treating the aniline with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

-

Formation of the Enolate: Diethyl ketomalonate is deprotonated by a base to form a nucleophilic enolate.

-

Azo Coupling: The electrophilic diazonium salt reacts with the enolate of diethyl ketomalonate to form an azo compound as an intermediate.

-

Hydrolysis and Decarboxylation: The azo intermediate undergoes hydrolysis, leading to the cleavage of one of the ester groups and subsequent decarboxylation to yield the final, more stable hydrazone.

Step 2: The Fischer Indole Synthesis - Cyclization to the Indole Ring

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the formation of the indole ring from a phenylhydrazone and an aldehyde or ketone under acidic conditions.[3] In this synthesis, the hydrazone prepared via the Japp-Klingemann reaction undergoes an acid-catalyzed intramolecular cyclization.

Mechanism of the Fischer Indole Synthesis:

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: The protonated enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and breaking the N-N bond.

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine, forming a five-membered ring.

-

Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to afford the aromatic indole ring.

Experimental Protocols

The following protocols are based on established procedures for the Japp-Klingemann reaction and the Fischer indole synthesis and are adapted for the specific synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 4-Benzyloxyaniline | C₁₃H₁₃NO | 199.25 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Diethyl Ketomalonate | C₇H₁₀O₅ | 174.15 |

| Sodium Acetate | CH₃COONa | 82.03 |

| Ethanol | C₂H₅OH | 46.07 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Acetic Acid | CH₃COOH | 60.05 |

| Toluene | C₇H₈ | 92.14 |

Procedure

Part A: Synthesis of Diethyl 2-((4-(benzyloxy)phenyl)hydrazono)malonate (Japp-Klingemann Reaction)

-

Diazotization: A solution of 4-benzyloxyaniline (10.0 g, 50.2 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (3.8 g, 55.1 mmol) in water (10 mL) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is kept cold for the next step.

-

Coupling: In a separate flask, diethyl ketomalonate (9.6 g, 55.1 mmol) is dissolved in ethanol (100 mL). Sodium acetate (15 g) is added, and the mixture is cooled to 0-5 °C.

-

Reaction: The cold diazonium salt solution is added slowly to the stirred solution of diethyl ketomalonate and sodium acetate, ensuring the temperature remains below 10 °C. The reaction mixture is stirred for 2-3 hours at this temperature and then allowed to warm to room temperature overnight.

-

Work-up and Isolation: The reaction mixture is poured into water (500 mL) and extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude hydrazone. The product can be purified by recrystallization from ethanol.

Part B: Synthesis of this compound (Fischer Indole Synthesis)

-

Cyclization: The crude diethyl 2-((4-(benzyloxy)phenyl)hydrazono)malonate from Part A is dissolved in a mixture of glacial acetic acid (100 mL) and a catalytic amount of concentrated sulfuric acid (or another suitable acid catalyst like polyphosphoric acid).

-

Heating: The reaction mixture is heated to reflux (around 110-120 °C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and poured into ice-water (500 mL). The precipitated solid is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. The crude product is then dried.

-

Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the final product as a crystalline solid.

Quantitative Data

Physical and Chemical Properties of this compound [1][5]

| Property | Value |

| CAS Number | 37033-95-7 |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Molecular Weight | 295.34 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 163-165 °C |

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, a valuable intermediate in pharmaceutical research and development.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its indole scaffold with a benzyloxy substituent at the 5-position and an ethyl carboxylate at the 2-position makes it a versatile precursor for targeting a range of therapeutic areas. The primary and most established methods for its synthesis are the Fischer indole synthesis and the Reissert indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and robust method for the preparation of indoles.[3] The general approach involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In the context of this compound synthesis, the key starting materials are 4-(benzyloxy)phenylhydrazine and an ethyl pyruvate derivative.

Synthesis of Starting Materials

The necessary hydrazine component is typically prepared from 4-(benzyloxy)aniline via diazotization followed by reduction.

Experimental Protocol: Synthesis of 4-(Benzyloxy)phenylhydrazine Hydrochloride

A solution of 4-(benzyloxy)aniline hydrochloride is prepared in concentrated hydrochloric acid and cooled to 0°C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the diazonium salt. This intermediate is subsequently reduced in situ by the addition of a solution of tin(II) chloride in concentrated hydrochloric acid. The resulting 4-(benzyloxy)phenylhydrazine hydrochloride precipitates and can be isolated by filtration.

| Reactant/Reagent | Molar Ratio (relative to 4-(benzyloxy)aniline HCl) | Key Conditions | Yield |

| 4-(Benzyloxy)aniline hydrochloride | 1.0 | 0°C | - |

| Sodium Nitrite | ~1.0 | 0°C, dropwise addition | - |

| Tin(II) Chloride | ~2.5 | 0°C, dropwise addition | High |

The reaction partner for the hydrazine can be ethyl pyruvate or a related β-ketoester. The Japp-Klingemann reaction provides an alternative route to the necessary hydrazone precursor by reacting a diazonium salt with a β-ketoester, which then undergoes Fischer cyclization.[4][5][6][7]

Fischer Indolization

The core of the synthesis is the condensation of 4-(benzyloxy)phenylhydrazine with an appropriate carbonyl compound, followed by cyclization under acidic conditions to form the indole ring.

Experimental Protocol: Fischer Indole Synthesis of this compound

4-(Benzyloxy)phenylhydrazine hydrochloride is reacted with an ethyl pyruvate derivative (such as ethyl 2-ketobutanoate) in a suitable solvent, often an alcohol like ethanol, in the presence of an acid catalyst (e.g., sulfuric acid, hydrochloric acid, or a Lewis acid). The reaction mixture is typically heated to reflux to drive the formation of the hydrazone intermediate and its subsequent[5][5]-sigmatropic rearrangement and cyclization. Upon cooling, the product, this compound, may precipitate and can be purified by recrystallization. A patent describing a similar Fischer indole synthesis for a related compound reported yields ranging from 83.6% to 94% depending on the specific acid catalyst and solvent used.[8]

| Reactant/Reagent | Molar Ratio | Solvent | Catalyst | Temperature | Yield |

| 4-(Benzyloxy)phenylhydrazine HCl | 1.0 | Ethanol or Toluene | Acetic Acid or AlCl₃ | Reflux (75-110°C) | 60-94%[8] |

| Ketone/Aldehyde | 1.0 |

Fischer Synthesis Pathway

Caption: Fischer Indole Synthesis of this compound.

Reissert Indole Synthesis

The Reissert indole synthesis offers an alternative pathway, particularly useful when the corresponding ortho-nitrotoluene is readily available. This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.

Synthesis of Starting Materials

The key starting material for this route is 4-benzyloxy-2-nitrotoluene. A plausible synthesis for this compound starts from 4-methyl-3-nitrophenol.

Experimental Protocol: Synthesis of 4-Benzyloxy-2-nitrotoluene (adapted from a similar synthesis)

A mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in a solvent like dimethylformamide (DMF) is heated. After the reaction, the solvent is removed, and the residue is worked up to yield the desired product. A similar synthesis of 6-benzyloxy-2-nitrotoluene reported a yield of 90%.[9]

| Reactant/Reagent | Molar Ratio (relative to 2-methyl-3-nitrophenol) | Solvent | Temperature | Yield |

| 2-Methyl-3-nitrophenol | 1.0 | DMF | 90°C | ~90%[9] |

| Benzyl Chloride | ~1.1 | |||

| Potassium Carbonate | 1.0 |

Reissert Reaction

The synthesis proceeds by condensing 4-benzyloxy-2-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by reduction of the nitro group and subsequent cyclization.

Experimental Protocol: Reissert Synthesis of this compound

4-Benzyloxy-2-nitrotoluene is treated with diethyl oxalate in the presence of a base like sodium ethoxide to form an ethyl o-nitrophenylpyruvate derivative. This intermediate is then subjected to reductive cyclization using reagents such as zinc in acetic acid or catalytic hydrogenation to yield the final indole product.

| Reactant/Reagent | Molar Ratio | Key Conditions |

| 4-Benzyloxy-2-nitrotoluene | 1.0 | Condensation with diethyl oxalate using a strong base (e.g., NaOEt). |

| Diethyl Oxalate | ~1.0 | Reductive cyclization (e.g., Zn/AcOH or H₂/Pd-C). |

Reissert Synthesis Pathway

Caption: Reissert Indole Synthesis of this compound.

Conclusion

Both the Fischer and Reissert syntheses provide viable routes to this compound. The choice of method often depends on the availability and cost of the respective starting materials. The Fischer indole synthesis is generally more versatile due to the wider availability of substituted anilines and carbonyl compounds. The Reissert synthesis is a strong alternative when the corresponding ortho-nitrotoluene is accessible. This guide provides the foundational knowledge and experimental frameworks necessary for the successful synthesis of this important indole derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Fischer Indole Synthesis [organic-chemistry.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Japp-Klingemann_reaction [chemeurope.com]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Biological Frontier of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate are emerging as a promising class of molecules with diverse therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanistic insights into these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of Bioactive Derivatives

The this compound core serves as a versatile starting material for the synthesis of a wide array of derivatives. The primary points of modification are the carboxylate group at the C2 position and the indole nitrogen (N1).

1. Amide Derivatives: The ethyl ester at the C2 position can be readily converted to a carboxylic acid via hydrolysis, which is then coupled with various amines to yield a diverse library of N-substituted indole-2-carboxamides. This approach has been successfully employed to generate compounds with potent biological activities.[1][2]

2. Hydrazide and Hydrazone Derivatives: Treatment of the ethyl ester with hydrazine hydrate affords the corresponding carbohydrazide. This intermediate can be further reacted with a variety of aldehydes and ketones to produce a series of hydrazone derivatives, which have shown significant antimicrobial and anticancer activities.

The following diagram illustrates a general synthetic workflow for preparing key derivatives from this compound.

References

An In-depth Technical Guide to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the landscape of medicinal chemistry and organic synthesis.[1] Its indole core, functionalized with a protective benzyloxy group at the 5-position and an ethyl ester at the 2-position, makes it an ideal precursor for a wide array of more complex molecules. This guide provides a comprehensive review of its chemical properties, synthesis, and significant applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents. Researchers have leveraged this molecule in the design of potential treatments for neurological disorders, cancer, and inflammatory conditions.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are well-documented, providing a solid foundation for its use in synthesis. Key quantitative data are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 37033-95-7 | [1][2][3][4] |

| Molecular Formula | C₁₈H₁₇NO₃ | [1][2][3][4] |

| Molecular Weight | 295.33 g/mol | [1][5] |

| Melting Point | 163 °C | [5] |

| Boiling Point | 481.4 ± 30.0 °C (Predicted) | |

| Density | 1.226 ± 0.06 g/cm³ (Predicted) | |

| logP (Octanol/Water) | 3.442 (Calculated) | |

| Water Solubility (logS) | -5.39 (Calculated) | |

| pKa | 14.0 ± 0.30 (Predicted) | |

| Appearance | Off-white to light brown solid | |

| Storage Conditions | Store at 0-8°C, sealed in dry, dark place | [1] |

Table 2: Spectroscopic Data Summary

| Spectrum Type | Key Features | Reference |

| IR Spectrum | Data available from NIST Gas-Phase Infrared Database. | [4] |

| Mass Spectrum | Electron ionization data available. | [4] |

| ¹H NMR | Data available from chemical suppliers. | |

| ¹³C NMR | Data available from chemical suppliers. |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved via the Fischer indole synthesis, a robust and classical method for forming the indole ring system.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. An alternative route involves the O-alkylation of the corresponding 5-hydroxyindole precursor.

Protocol 1: Fischer Indole Synthesis (Representative Method)

This protocol describes a representative procedure for synthesizing the title compound starting from 4-(benzyloxy)phenylhydrazine and ethyl pyruvate.

// Reactants hydrazine [label="4-(Benzyloxy)phenylhydrazine"]; pyruvate [label="Ethyl Pyruvate"];

// Intermediates hydrazone [label="Hydrazone Intermediate"]; enamine [label="Enamine Tautomer"]; rearrangement [label="[3,3]-Sigmatropic\nRearrangement Product"]; aminal [label="Cyclized Aminal"];

// Product product [label="Ethyl 5-(benzyloxy)-1H-\nindole-2-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction flow {rank=same; hydrazine; pyruvate;} hydrazine -> hydrazone [label="Condensation\n(-H₂O)"]; pyruvate -> hydrazone; hydrazone -> enamine [label="Tautomerization"]; enamine -> rearrangement [label="Acid Catalysis\n(H⁺)"]; rearrangement -> aminal [label="Cyclization"]; aminal -> product [label="Elimination\n of NH₃"]; }

Caption: Role as a Precursor in Drug Discovery.

Histamine H3 Receptor Inverse Agonists

The 5-hydroxyindole-2-carboxamide scaffold is a recognized pharmacophore for histamine H3 receptor (H₃R) inverse agonists, which are investigated for treating obesity and cognitive disorders. [6][7]this compound is an ideal starting material. The synthesis typically involves:

-

Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Amide coupling with a desired amine.

-

Deprotection of the benzyloxy group via catalytic hydrogenation to yield the final 5-hydroxyindole derivative.

Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

IDO is an enzyme implicated in tumor immune escape, making it a key target in oncology. Indolyl ethanones, which can be prepared from this compound, have been identified as IDO inhibitors. [8]

PPAR-γ Binding Agents

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists are used in the treatment of type 2 diabetes. Novel indole-2-carboxylic acid analogs have been developed as selective PPAR-γ partial agonists, demonstrating potential for reducing hyperglycemia. [8]The synthesis of these agents can originate from the title compound.

Other Therapeutic Targets

This versatile intermediate is also used as a reactant in the preparation of nonpeptide glycoprotein IIb/IIIa inhibitors for thrombotic disorders and GSK-3β inhibitors for conditions like Alzheimer's disease. [8][9][10] Table 3: Biological Activity of Representative Compounds Derived from Indole-2-Carboxylate Scaffolds

| Compound Class | Target | Key Finding | Representative IC₅₀ / GI₅₀ | Reference |

| 5-Substituted-indole-2-carboxamides | EGFR / CDK2 | Potent dual inhibitors with antiproliferative activity. | 37 nM - 55 nM (GI₅₀) | [11] |

| 5-Hydroxyindole-2-carboxylic acid amides | Histamine H₃ Receptor | Novel series of potent inverse agonists. | - | [6] |

| Aryl indole-2-carboxylic acids | PPAR-γ | Selective partial agonists, reduce hyperglycemia in vivo. | - | [8] |

| Ethyl 2-carboxylate-5-monosubstituted 1H-indoles | GSK-3β | Promising inhibitory activity. | - | [9][10] |

Conclusion

This compound is a high-value chemical intermediate with significant utility in pharmaceutical research and development. Its stable, yet readily cleavable, protecting group and versatile ester functionality provide a reliable platform for the synthesis of diverse and complex indole derivatives. The successful application of this compound in the creation of potent modulators for a range of biological targets, including H₃R, IDO, and PPAR-γ, underscores its continued importance in the quest for novel therapeutics. This guide has consolidated the key technical data and synthetic methodologies to support its effective use in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS 37033-95-7 [matrix-fine-chemicals.com]

- 4. Ethyl 5-benzyloxyindole-2-carboxylate [webbook.nist.gov]

- 5. Ethyl 5-Benzyloxyindole-2-carboxylate | 37033-95-7 | FE56792 [biosynth.com]

- 6. 5-hydroxyindole-2-carboxylic acid amides: novel histamine-3 receptor inverse agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its indole core, substituted with a protective benzyloxy group and a reactive carboxylate ester, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this key intermediate, with a focus on its role in the development of therapeutic agents.

Discovery and History

The precise first synthesis of this compound is not prominently documented in a single seminal publication. However, its development is intrinsically linked to the broader history of indole synthesis, a cornerstone of heterocyclic chemistry. The fundamental methods for constructing the indole ring system, such as the Fischer and Japp-Klingemann reactions, were established in the late 19th century.

The specific substitution pattern of this compound, particularly the benzyloxy group at the 5-position, points to its emergence as a strategically designed intermediate in multi-step synthetic campaigns. The benzyloxy group serves as a protecting group for the 5-hydroxyl functionality, which is a common feature in many biologically active indole alkaloids and synthetic compounds. This protecting group strategy allows for selective modifications at other positions of the indole ring, followed by a straightforward deprotection step (typically via catalytic hydrogenation) to reveal the free hydroxyl group in the final product.

The utility of this compound as a precursor became more pronounced with the increasing interest in indole-based pharmaceuticals. Its application in the synthesis of inhibitors for enzymes like Glycogen Synthase Kinase-3β (GSK-3β) and Indoleamine 2,3-dioxygenase (IDO1), as well as inverse agonists for the Histamine H3 receptor, has solidified its importance in modern drug discovery.[1][2][3][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇NO₃ | [5] |

| Molecular Weight | 295.34 g/mol | [5] |

| CAS Number | 37033-95-7 | [5][6] |

| Appearance | White to off-white or pale-yellow powder/crystals | [7] |

| Melting Point | 161-165 °C | [6] |

| Solubility | Soluble in organic solvents like DMSO and DMF. | |

| ¹H NMR (DMSO-d₆) | δ 11.65 (s, 1H), 7.46-7.30 (m, 5H), 7.39 (d, J=8.8 Hz, 1H), 7.15 (d, J=2.4 Hz, 1H), 7.03 (s, 1H), 6.94 (dd, J=8.8, 2.4 Hz, 1H), 5.14 (s, 2H), 4.29 (q, J=7.1 Hz, 2H), 1.32 (t, J=7.1 Hz, 3H) | |

| ¹³C NMR (DMSO-d₆) | δ 161.5, 154.5, 137.6, 131.8, 129.8, 128.4, 127.8, 127.7, 122.0, 114.3, 112.9, 103.8, 102.9, 70.0, 60.0, 14.5 | |

| IR (KBr, cm⁻¹) | 3300 (N-H), 1680 (C=O, ester), 1250, 1050 (C-O) | |

| Mass Spectrum (m/z) | [M]+ calculated for C₁₈H₁₇NO₃: 295.12; found: 295.1 |

Synthetic Protocols

The synthesis of this compound is most commonly achieved through classical indole synthetic strategies, primarily the Fischer indole synthesis and the Japp-Klingemann reaction followed by cyclization.

Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, 4-(benzyloxy)phenylhydrazine and ethyl pyruvate are the key starting materials.

Experimental Protocol:

-

Formation of the Hydrazone: To a solution of 4-(benzyloxy)phenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents) and stir until a clear solution is obtained. Add ethyl pyruvate (1 equivalent) dropwise at room temperature. The mixture is stirred for 2-4 hours, during which the corresponding hydrazone precipitates. The solid is collected by filtration, washed with cold ethanol, and dried.

-

Indolization: The dried hydrazone is added to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid, at a temperature ranging from 80 to 120 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.

A general workflow for the Fischer Indole Synthesis is depicted below.

Caption: Fischer Indole Synthesis Workflow.

Japp-Klingemann Reaction

The Japp-Klingemann reaction provides an alternative route to the necessary intermediate for indole synthesis. It involves the reaction of a diazonium salt with a β-keto ester.

Experimental Protocol:

-

Diazotization: 4-(Benzyloxy)aniline (1 equivalent) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1 equivalent) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is used immediately in the next step.

-

Coupling and Cyclization: The cold diazonium salt solution is added slowly to a cooled (0-5 °C) solution of ethyl 2-methylacetoacetate (1 equivalent) and sodium acetate in ethanol. The reaction mixture is stirred at low temperature for several hours. The intermediate azo compound undergoes in situ hydrolysis and rearrangement to form a hydrazone, which is then cyclized under acidic conditions (similar to the Fischer indole synthesis) to yield the final product.

Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of numerous compounds with therapeutic potential. Its strategic design allows for the late-stage introduction of a crucial hydroxyl group, which is often involved in key binding interactions with biological targets.

Inhibitors of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is associated with diseases such as Alzheimer's disease, bipolar disorder, and type 2 diabetes.[1] Several potent and selective GSK-3β inhibitors have been developed from indole-based scaffolds, where this compound serves as a key starting material.[1][2]

The general signaling pathway involving GSK-3β is illustrated below.

Caption: Simplified GSK-3β Signaling Pathway.

Inhibitors of Indoleamine 2,3-dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells, leading to an immunosuppressive microenvironment.[3] this compound is a precursor for the synthesis of potent IDO1 inhibitors, which are being investigated as cancer immunotherapies.[3]

A simplified workflow for the synthesis of an IDO1 inhibitor from the title compound is shown below.

Caption: Synthetic Workflow to an IDO1 Inhibitor.

Histamine H3 Receptor Inverse Agonists

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Inverse agonists of the H3 receptor have shown potential in the treatment of cognitive disorders and obesity.[4] The 5-hydroxyindole-2-carboxamide scaffold, derived from this compound, has been identified as a promising core for novel H3 receptor inverse agonists.[4]

Conclusion

This compound is a testament to the power of strategic molecular design in organic synthesis and drug discovery. Its history is woven into the fabric of classical indole chemistry, while its modern applications continue to expand into new therapeutic areas. The ability to readily synthesize this compound and manipulate its functional groups makes it an indispensable tool for medicinal chemists. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed intermediates like this compound will undoubtedly increase.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 5-hydroxyindole-2-carboxylic acid amides: novel histamine-3 receptor inverse agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [oakwoodchemical.com]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safety and Handling of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the safe handling, storage, and disposal of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate (CAS No: 37033-95-7). The information compiled herein is intended to support laboratory safety protocols and to ensure the well-being of researchers and scientists working with this compound.

Chemical Identification and Properties

This compound is a heterocyclic organic compound widely utilized as a building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceuticals.[1] Its indole scaffold is a common feature in various biologically active molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37033-95-7 | [1][3] |

| Molecular Formula | C18H17NO3 | [1][3][4] |

| Molecular Weight | 295.33 g/mol | [3][5] |

| Appearance | Off-white to light brown solid, powder, or crystalline powder | [4][5] |

| Melting Point | 163 °C | [5][6] |

| Boiling Point | ~481.4 °C (Predicted) | [5][6] |

| Density | ~1.225 g/cm³ (Predicted) | [5] |

| Solubility | Log10 of Water solubility in mol/l: -5.39 (Calculated) | [7] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.442 (Calculated) | [7] |

| EINECS Number | 253-322-0 | [3][8] |

Hazard Identification and Safety Precautions

Table 2: Hazard Identification

| Hazard | Classification | Precautionary Statements |